Comparative Biochemical BTK Inhibition Potency in the Patent Landscape
This compound inhibits human BTK with an IC50 of 1 nM in a biochemical assay, a potency on par with the most active examples within the same patent series [1]. In a cross-study comparison, its potency falls between the clinically approved irreversible inhibitor ibrutinib (IC50 = 0.5 nM) and the reversible inhibitor fenebrutinib (IC50 = 1.5 nM), establishing its position among high-potency BTK inhibitors [2][3]. However, due to the absence of direct head-to-head cellular or selectivity data, this potency metric alone is insufficient to establish differentiation for procurement decisions.
| Evidence Dimension | Biochemical BTK Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1 nM (Patent US20240083900, Example 99) |
| Comparator Or Baseline | Ibrutinib: 0.5 nM; Fenebrutinib: 1.5 nM; Internal Patent Analogs: 0.63–5.5 nM |
| Quantified Difference | Target compound shows 2-fold lower potency than ibrutinib and 1.5-fold higher potency than fenebrutinib, indicating comparable in-vitro activity. |
| Conditions | Biochemical BTK inhibition assay (recombinant human BTK) |
Why This Matters
This potency metric confirms the compound's ability to bind BTK at low nanomolar concentrations, but without selectivity or cellular activity data, it does not reduce the procurement risk relative to other similarly potent BTK inhibitors.
- [1] BindingDB Entry BDBM658441. Monomer ID 658441; Source: US20240083900, Example 99. Affinity Data: IC50 1 nM against human BTK. View Source
- [2] Honigberg, L.A., et al. (2010). 'The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy.' Proc. Natl. Acad. Sci. USA, 107(29), 13075-13080. (Ibrutinib BTK IC50 = 0.5 nM). View Source
- [3] Crawford, J.J., et al. (2018). 'Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development.' J. Med. Chem., 61(6), 2227-2245. (Fenebrutinib BTK IC50 = 1.5 nM). View Source
